[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride
Overview
Description
[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride is a chemical compound with the following properties:
- Chemical Name : [3-(3-amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride
- CAS Number : 610319-10-3
- Molecular Formula : C₁₂H₁₇NO₃·ClH
- Molecular Weight : 259.733 g/mol
- EINECS Number : Not specified
- HS Code : Not specified
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically an amine and an acid, followed by esterification. Detailed synthetic pathways and conditions would require further investigation of relevant literature.
Molecular Structure Analysis
The molecular structure of [3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride consists of a phenyl ring attached to an amino-propoxy group, which in turn is linked to an acetic acid methyl ester moiety. The hydrochloride salt forms due to protonation of the amino group.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, esterification, and acid-base reactions. These reactions can impact its stability, reactivity, and pharmacological properties.
Physical And Chemical Properties Analysis
- Physical State : Solid (crystalline or powder form)
- Color : Varies (depending on purity)
- Solubility : Soluble in polar solvents (e.g., water, methanol)
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
Safety And Hazards
- Toxicity : Assessments of toxicity are essential. Consult relevant safety data sheets and literature.
- Handling Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
- Storage : Store in a cool, dry place away from incompatible materials.
- Disposal : Follow proper disposal guidelines for hazardous chemicals.
Future Directions
Future research could focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Structural Modifications : Explore derivatives for improved properties.
- Formulation : Develop suitable dosage forms.
Remember that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1.
properties
IUPAC Name |
methyl 2-[3-(3-aminopropoxy)phenyl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13;/h2,4-5,8H,3,6-7,9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCQXBKAJNQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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